(3-(Methoxycarbonyl)furan-2-yl)boronic acid

CAS No.: 868286-61-7

Cat. No.: VC2999139

Molecular Formula: C6H7BO5

Molecular Weight: 169.93 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 868286-61-7 |

|---|---|

| Molecular Formula | C6H7BO5 |

| Molecular Weight | 169.93 g/mol |

| IUPAC Name | (3-methoxycarbonylfuran-2-yl)boronic acid |

| Standard InChI | InChI=1S/C6H7BO5/c1-11-6(8)4-2-3-12-5(4)7(9)10/h2-3,9-10H,1H3 |

| Standard InChI Key | HJVVEQXVFDXEDT-UHFFFAOYSA-N |

| SMILES | B(C1=C(C=CO1)C(=O)OC)(O)O |

| Canonical SMILES | B(C1=C(C=CO1)C(=O)OC)(O)O |

Introduction

Basic Information and Physical Properties

(3-(Methoxycarbonyl)furan-2-yl)boronic acid is characterized by the following fundamental properties:

| Property | Value |

|---|---|

| CAS Number | 868286-61-7 |

| IUPAC Name | (3-methoxycarbonylfuran-2-yl)boronic acid |

| Molecular Formula | C₆H₇BO₅ |

| Molecular Weight | 169.93 g/mol |

| LogP | -1.25400 |

| Physical State | Solid at room temperature |

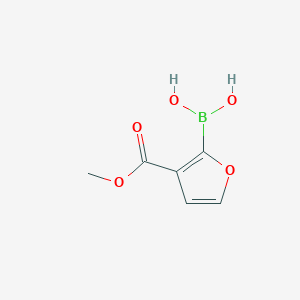

The compound features a 2-substituted furan ring with a methoxycarbonyl group at position 3 and a boronic acid moiety at position 2. This arrangement creates a unique electronic environment that influences its reactivity and applications in organic synthesis.

Structural Characteristics

Molecular Structure

(3-(Methoxycarbonyl)furan-2-yl)boronic acid contains a five-membered furan ring with an oxygen atom as part of the aromatic system. The compound's structure can be represented by the following identifiers:

| Structural Identifier | Value |

|---|---|

| Standard InChI | InChI=1S/C6H7BO5/c1-11-6(8)4-2-3-12-5(4)7(9)10/h2-3,9-10H,1H3 |

| Standard InChIKey | HJVVEQXVFDXEDT-UHFFFAOYSA-N |

| SMILES | B(C1=C(C=CO1)C(=O)OC)(O)O |

The boronic acid group (-B(OH)₂) at position 2 of the furan ring serves as a functional handle for various transformations, particularly in cross-coupling reactions . The methoxycarbonyl group (-COOCH₃) at position 3 provides additional functionality and influences the electronic properties of the molecule.

Electronic Properties

The furan ring is electron-rich due to the presence of the oxygen atom, while the methoxycarbonyl group is electron-withdrawing. This electronic dichotomy creates an interesting reactivity profile for the molecule. The boronic acid group at the 2-position is influenced by both these electronic effects, potentially altering its Lewis acidity compared to simple phenylboronic acids .

Synthetic Applications

Role in Suzuki-Miyaura Cross-Coupling

Like other boronic acids, (3-(Methoxycarbonyl)furan-2-yl)boronic acid is particularly valuable in Suzuki-Miyaura cross-coupling reactions. These palladium-catalyzed reactions allow for the formation of carbon-carbon bonds between the boronic acid and various organohalides . The presence of the methoxycarbonyl group provides additional functionality in the resulting coupled products.

Comparison with Other Boronic Acid Derivatives

(3-(Methoxycarbonyl)furan-2-yl)boronic acid belongs to a family of heterocyclic boronic acids. Here's a comparison with other related compounds:

| Boronic Acid | Molecular Weight (g/mol) | Key Features |

|---|---|---|

| (3-(Methoxycarbonyl)furan-2-yl)boronic acid | 169.93 | Contains methoxycarbonyl group; furan-based |

| Phenylboronic acid | 121.93 | Simple aromatic system; widely used in Suzuki coupling |

| 2-Thienylboronic acid | 127.96 | Contains thiophene ring; sulfur heteroatom |

| Furan-2-ylboronic acid | ~125.9 | Simpler furan system without additional functional groups |

Compared to simpler boronic acids like phenylboronic acid, (3-(Methoxycarbonyl)furan-2-yl)boronic acid offers additional functionality through the methoxycarbonyl group, potentially enabling more complex transformations or products .

General Properties of Boronic Acids

As a member of the boronic acid family, (3-(Methoxycarbonyl)furan-2-yl)boronic acid shares several characteristics with other boronic acids:

Lewis Acidity

Boronic acids act as Lewis acids due to the vacant p-orbital on the boron atom. The pKa of a typical boronic acid is approximately 9, though they can form tetrahedral boronate complexes with pKa values around 7 .

Complexation Ability

Boronic acids can form reversible covalent complexes with molecules containing vicinal (1,2) or occasionally (1,3) substituted Lewis base donors, such as alcohols, amines, and carboxylates . This property has led to applications in molecular recognition, particularly for sensing carbohydrates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume